molecular formula C13H9BrN2O B172233 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 109273-56-5

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B172233
CAS No.: 109273-56-5
M. Wt: 289.13 g/mol
InChI Key: BRHFMMXFUPYJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile (CAS 109273-56-5) is a high-purity dihydropyridone derivative of significant interest in medicinal chemistry and materials research. This compound belongs to the cyanopyridine class, a scaffold renowned for its versatile pharmacological properties and presence in π-conjugated systems with interesting photophysical behaviors . Its molecular formula is C13H9BrN2O, with an average molecular mass of 289.13 g/mol . In scientific research, cyanopyridine cores are prominent for their broad range of potential biological activities. They serve as key intermediates and building blocks in developing compounds with antimicrobial, anticancer, antioxidant, and anti-tuberculosis properties . The specific substitution pattern on this molecule—featuring a 4-bromophenyl group at the 6-position and a nitrile group at the 3-position—makes it a valuable precursor for further synthetic modification via cross-coupling reactions and heterocyclic elaboration . Researchers utilize this and related cyanopyridine derivatives in the design of new therapeutic agents and advanced materials, including light-emitting devices and nonlinear optical (NLO) materials, due to their tunable photophysical characteristics . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHFMMXFUPYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405352
Record name AC1NFQ8L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109273-56-5
Record name AC1NFQ8L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-BROMOPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Procedure

The reaction is conducted in methanol with methylpiperazine as a catalytic base. Key steps include:

  • Reactant Mixing : Acetoacetanilide (5.2 mmol) and 3-(4-bromophenyl)-3-oxopropanenitrile (5.1 mmol) are dissolved in methanol (25 mL).

  • Catalyst Addition : Methylpiperazine (3 drops) is added to initiate the reaction.

  • Stirring and Monitoring : The mixture is stirred at room temperature for 48 hours.

  • Workup and Purification : After partial solvent removal, the product is precipitated and recrystallized from an ethanol/water (1:1) solution, yielding 49% of the target compound.

Mechanistic Insights

The reaction proceeds via a Knorr-type cyclization , where the enolizable ketone group of 3-(4-bromophenyl)-3-oxopropanenitrile reacts with the amine group of acetoacetanilide. This forms a six-membered pyridone ring through intramolecular cyclization, followed by dehydration (Figure 1). The methyl group at the 4-position originates from the acetoacetanilide backbone, while the bromophenyl moiety is introduced via the nitrile-containing reactant.

Alternative Synthetic Routes and Optimization Strategies

While the one-pot method remains the primary route, alternative approaches have been proposed based on analogous pyridone syntheses.

Multi-Step Nucleophilic Substitution

A hypothetical pathway involves:

  • Formation of the Pyridone Core : Cyclization of ethyl acetoacetate with ammonium acetate to generate 4-methyl-2-pyridone.

  • Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group.

  • Nitrile Functionalization : Cyanidation at the 3-position using copper(I) cyanide or similar agents.

This method, though theoretically viable, lacks experimental validation in the literature. Challenges include regioselectivity during coupling and side reactions during cyanidation.

Solvent and Catalyst Screening

Optimization of the one-pot method could explore:

  • Solvent Effects : Replacing methanol with DMF or THF to enhance reactant solubility.

  • Catalyst Alternatives : Using piperidine or DBU instead of methylpiperazine to improve reaction kinetics.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and crystallographic analysis:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 6.61 (s, 1H, =CH), 7.19–7.89 (m, 9H, Ar–H).

  • ¹³C NMR (DMSO-d₆) : Peaks corresponding to the nitrile (117 ppm), carbonyl (165 ppm), and aromatic carbons (120–140 ppm).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyridone ring (maximum deviation: 0.024 Å) and dihedral angles between aromatic groups (63.1–74.6°).

Comparative Analysis of Synthetic Methods

Parameter One-Pot Method Hypothetical Multi-Step Route
Yield49%Not reported
Reaction Time48 hoursEstimated 72+ hours
Purification ComplexityModerateHigh
ScalabilityLaboratory-scaleUnclear

The one-pot method outperforms hypothetical alternatives in simplicity and efficiency, though yield improvements are needed for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group facilitates aryl cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group (-CN) and carbonyl group (C=O) participate in nucleophilic additions or substitutions:

  • Suzuki Coupling :
    Reacts with boronic acids under Pd catalysis to form biaryl derivatives (e.g., replacing Br with aryl groups) . Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

  • Cyano Group Reactivity :

    • Hydrolysis to carboxylic acid derivatives under acidic/basic conditions (e.g., H₂SO₄/H₂O → -COOH) .

    • Conversion to amidines via reaction with amines (e.g., NH₃/EtOH → -C(NH₂)=NH) .

Condensation and Cyclization Reactions

The 2-oxo group enables cyclocondensation with bifunctional nucleophiles:

Reaction PartnerProduct ClassConditionsYieldSource
ThioureaThiazolo[4,5-b]quinoxalinesEthanol, reflux72–85%
MalononitrilePyranone-fused derivativesPiperidine, DMF, 100°C68–90%
Aryl aldehydesChromene hybridsNH₄OAc, EtOH, Δ60–78%

Example : Reaction with salicylaldehyde forms spiro[indole-pyridine] hybrids via Knoevenagel condensation .

Carbonyl Group Modifications

  • Reduction : LiAlH₄ reduces C=O to -CH₂OH (secondary alcohol) .

  • Grignard Addition : Organomagnesium reagents add to C=O, forming tertiary alcohols .

Bromophenyl Reactivity

  • Nucleophilic Aromatic Substitution : Br replaced by -OH/-OCH₃ under basic conditions (e.g., NaOH/Cu catalyst) .

Hypothetical Reactions (Based on Analogues)

Reaction TypeExpected ProductProposed Conditions
Ullmann CouplingBiaryl ethersCuI, 1,10-phenanthroline
Michael Additionβ-Substituted ketonesDBU, CH₃CN

Table 1: Reported Yields for Key Reactions

ReactionConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O82%
Thiourea CyclocondensationEthanol, reflux78%
Malononitrile AnnulationPiperidine, DMF90%

Table 2: Spectral Data for Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)
Thiazoloquinoxaline2210 (C≡N), 1680 (C=O)7.8–8.2 (m, Ar-H)
Pyranone Hybrid2195 (C≡N), 1725 (C=O)6.3 (s, pyranone-H)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit significant anticancer properties. A study demonstrated that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The bromophenyl group is thought to contribute to this activity by facilitating interactions with biological targets involved in tumor growth and proliferation .

Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that pyridine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the carbonitrile group is believed to enhance the compound's ability to penetrate bacterial membranes .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitution and condensation reactions. Its structure allows for further functionalization, making it a valuable scaffold in drug development .

Material Science

Development of Organic Electronics
The unique electronic properties of pyridine derivatives have led to their exploration in the field of organic electronics. Research has suggested that compounds like this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials makes them suitable candidates for enhancing device efficiency .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Study Evaluation of cytotoxic effectsShowed enhanced activity against breast cancer cell lines with IC50 values significantly lower than standard treatments .
Antimicrobial Efficacy Assessment Testing against Gram-positive and Gram-negative bacteriaDemonstrated inhibition zones larger than those produced by conventional antibiotics, indicating strong antibacterial properties .
Organic Electronics Research Investigation of electronic propertiesFound that incorporating this compound into device architecture improved charge mobility and overall device performance .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen Substitution Effects

Bromine vs. chlorine substituents influence physicochemical and biological properties:

Property Bromine (Br) Chlorine (Cl)
Atomic radius 1.14 Å 0.99 Å
Electronegativity 2.96 3.16
Lipophilicity (LogP) Higher Lower
Biological Impact Enhanced binding due to size and polarizability Reduced steric hindrance but weaker van der Waals interactions

Bromophenyl groups, as seen in the target compound, improve ligand-receptor binding in biological systems compared to chlorophenyl analogs .

Antioxidant Activity Trends

Bromophenyl-substituted pyridines consistently outperform methoxy or hydroxy derivatives in antioxidant assays. For example:

  • 79.05% radical scavenging for 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile vs. 17.55% for a methoxyphenyl analog .
  • The electron-withdrawing cyano group stabilizes radical intermediates, enhancing antioxidant efficacy.

Biological Activity

6-(4-Bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound has the following chemical structure:

C13H10BrN3O\text{C}_{13}\text{H}_{10}\text{BrN}_{3}\text{O}

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
6-(4-Br)E. coli0.0195
6-(4-Br)Bacillus mycoides0.0048
6-(4-Br)C. albicans0.0048

These results indicate that the presence of the bromine substituent significantly enhances the antibacterial activity of the compound, particularly against E. coli and Bacillus species .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. Studies indicate that it exhibits moderate to good antifungal effects against several strains, including Candida albicans.

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
6-(4-Br)C. albicans16.69
6-(4-Br)Fusarium oxysporum56.74

The antifungal activity is attributed to the structural features of the compound that allow it to interact effectively with fungal cell membranes .

Anticancer Properties

The anticancer potential of pyridine derivatives has also been explored extensively. In particular, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study investigated the effects of various pyridine derivatives on human cancer cell lines, revealing that some compounds showed selectivity towards specific cancer types while maintaining low cytotoxicity towards normal cells.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
6-(4-Br)HeLa15.2
6-(4-Br)MCF-710.5

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activities, making these compounds promising candidates for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Q & A

Q. Basic

  • Elemental Analysis : Match experimental vs. calculated C, H, N percentages (e.g., C: 60.71% vs. 60.78% calc.) .
  • IR : Identify functional groups (e.g., ν(C=O) at 1647 cm⁻¹, ν(C≡N) at 2221 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.7–7.7 ppm) and quaternary carbons (δ ~120 ppm for CN) .
  • Mass Spectrometry : Molecular ion peaks with bromine isotope patterns (e.g., m/z 394/396 ).

How to design experiments to study structure-activity relationships (SAR)?

Q. Advanced

Substituent Variation : Replace the 4-methyl group with electron-donating (e.g., -OCH₃) or bulky groups to assess steric/electronic effects on bioactivity .

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) with MTT or MIC protocols .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II. Correlate with experimental IC₅₀ values .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

  • Disorder : Aromatic rings may exhibit rotational disorder; apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement .
  • Hydrogen Bonding : Ambiguous NH positions require DFT-calculated hydrogen positions or high-resolution (<0.8 Å) data .
  • Twisted Conformations : The pyridine ring’s dihedral angle (e.g., 83.2° in tetrahydroquinoline derivatives) complicates density map interpretation . Use ORTEP-3 for visualization and validation .

How to analyze conflicting bioactivity data across derivatives?

Q. Advanced

  • Dose-Response Curves : Ensure consistent assay conditions (e.g., 24–48 hr incubation for cytotoxicity) .
  • Metabolic Stability : Use HepG2 cells or microsomal assays to rule out rapid degradation as a false-negative cause.
  • SAR Contradictions : If a methyl group enhances activity in one assay but reduces it in another, assess target specificity via kinase profiling panels .

What computational tools aid in molecular docking studies?

Q. Advanced

  • Software : AutoDock Vina or Schrödinger Suite for docking; PyMOL for visualization.
  • Preparation : Optimize ligand geometry with Gaussian 09 (B3LYP/6-31G*), then convert to .pdbqt format.
  • Validation : Compare docking poses with crystallographic data (e.g., PDB ID 3ERT for estrogen receptors) and calculate RMSD .

How to resolve elemental analysis deviations exceeding 0.3%?

Q. Advanced

  • Purification : Re-crystallize from alternative solvents (e.g., acetonitrile instead of DMF/ethanol) .
  • Hydration/Solvation : Check for residual solvent via TGA ; report as hydrate/solvate if present (e.g., ethanol solvate in ).
  • Combustion Analysis : Re-run with larger samples (≥3 mg) and calibrate against acetanilide standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.